molecular formula C10H12O6S2 B13722675 Methyl 3,5-bis(methylsulphonyl)benzoate

Methyl 3,5-bis(methylsulphonyl)benzoate

Cat. No.: B13722675
M. Wt: 292.3 g/mol
InChI Key: VEYRKQXERAAYHA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 3,5-bis(methylsulphonyl)benzoate typically involves the reaction of 3,5-dimethylbenzoic acid with methylsulfonyl chloride in the presence of a base such as pyridine . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 3,5-bis(methylsulphonyl)benzoate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3,5-bis(methylsulphonyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is utilized in proteomics research to study protein interactions and modifications.

    Medicine: While not used directly as a therapeutic agent, it serves as a precursor for the synthesis of potential drug candidates.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3,5-bis(methylsulphonyl)benzoate involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl groups can form strong interactions with amino acid residues, leading to changes in protein structure and function. These interactions can affect various biochemical pathways, making the compound useful for studying enzyme mechanisms and protein-protein interactions .

Comparison with Similar Compounds

Methyl 3,5-bis(methylsulphonyl)benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and interactions in chemical and biological systems.

Properties

Molecular Formula

C10H12O6S2

Molecular Weight

292.3 g/mol

IUPAC Name

methyl 3,5-bis(methylsulfonyl)benzoate

InChI

InChI=1S/C10H12O6S2/c1-16-10(11)7-4-8(17(2,12)13)6-9(5-7)18(3,14)15/h4-6H,1-3H3

InChI Key

VEYRKQXERAAYHA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)S(=O)(=O)C)S(=O)(=O)C

Origin of Product

United States

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